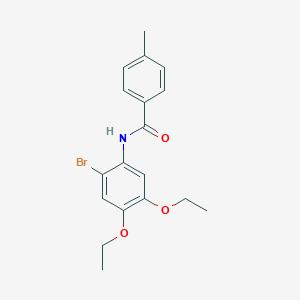

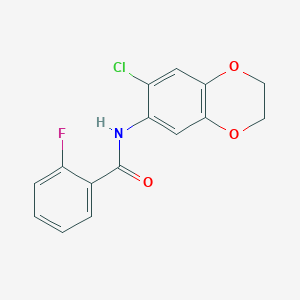

![molecular formula C11H10N4O2S B493864 [(9-Methyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid CAS No. 681838-49-3](/img/structure/B493864.png)

[(9-Methyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

- Synthesis and Antimicrobial Activities : Research has shown the synthesis of benzimidazole acetic acid derivatives and their derivatives associated with 1,2,4 triazolone. These compounds have demonstrated promising antimicrobial activities (Maste, Jeyarani, Kalekar, & Bhat, 2011).

- Fused Heterocycles : The synthesis of substituted 6-(1H-benzimidazol-2-yl)-[1,2,4]triazolo[3,4-a]phthalazine derivatives has been reported, showing potential for diverse applications (Wasfy, 2003).

- Pesticidal Activities : Some fluorine-containing 9H-1,2,4-triazolo[4,3-a]benzimidazoles have been synthesized, showing enhanced antibacterial and antifungal activities, as well as herbicidal effects (Joshi, Jain, Dandia, Sharma, & Jain, 1990).

Chemical Transformations

- Reactions and Transformations : Research into the reactions of 3-Aryl-1,2,4-triazole-5-thiones has led to the formation of various compounds, including benzimidazole-2-sulfonic acid and 3-aryl-2-propenoic acids (Britsun, Esipenko, Chernega, & Lozinskii, 2005).

- Synthesis of Derivatives : The synthesis and reactions of 3-Methylthiazolo[3,2-a]Benzimidazole-2-Carboxylic Acid Hydrazide have led to the creation of novel derivatives, indicating a wide range of potential applications (Abdel‐Aziz, Hamdy, Farag, & Fakhr, 2007).

Potential Applications in Disease Treatment

- Anti-HIV Agents : The synthesis of 10-aryl-, 10-aralkyl-, and 10-heteraryl-9H-naphtho[1',2':4,5]thiazolo[3,2-b]-[1,2,4]triazin-9-ones has been explored for potential anti-HIV applications, although initial results showed no significant activity (Liu, Shih, & Lee, 1993).

- Antimicrobial Evaluation : New Thiazoline and Thiazolidinone Derivatives incorporating [1,2,4]Triazolo[1,5-a]benzimidazole showed promising broad-spectrum antibacterial and antifungal profiles (Mahmoud, Salem, Moty, & Alim, 2013).

Corrosion Inhibition

- Corrosion Inhibition in Steel : Benzimidazole derivatives have been studied for their potential as corrosion inhibitors in steel, showing increased inhibition efficiency with higher concentrations (Yadav, Behera, Kumar, & Sinha, 2013).

Propiedades

IUPAC Name |

2-[(4-methyl-[1,2,4]triazolo[4,3-a]benzimidazol-1-yl)sulfanyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O2S/c1-14-7-4-2-3-5-8(7)15-10(14)12-13-11(15)18-6-9(16)17/h2-5H,6H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPDRIBLMKYOXSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N3C1=NN=C3SCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethoxy-3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-phenylpyridine](/img/structure/B493788.png)

![2-Ethoxy-3-(5-furan-2-yl-[1,2,4]oxadiazol-3-yl)-6-phenyl-pyridine](/img/structure/B493791.png)

![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyphenyl)-2-phenoxyacetamide](/img/structure/B493793.png)

![Pyridine, 2-ethoxy-3-(5-furan-2-yl-[1,2,4]oxadiazol-3-yl)-6-methyl-](/img/structure/B493797.png)

![2-Ethoxy-3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-phenylpyridine](/img/structure/B493798.png)

![2-[2-(4-propan-2-yloxyphenoxy)ethylsulfanyl]-1H-quinazolin-4-one](/img/structure/B493801.png)

![2-[2-[2-(4-ethoxyphenoxy)ethylsulfanyl]-3H-benzimidazol-1-ium-1-yl]acetate](/img/structure/B493802.png)

![5-[2-(4-Methylphenoxy)ethylsulfanyl]-1-phenyltetrazole](/img/structure/B493803.png)

![2-({1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B493804.png)